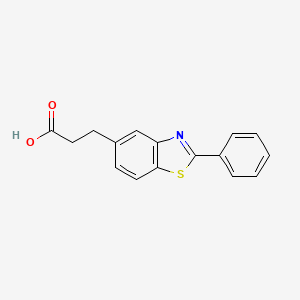

2-Phenyl-5-benzothiazolepropionic acid

Description

Properties

CAS No. |

52321-54-7 |

|---|---|

Molecular Formula |

C16H13NO2S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

3-(2-phenyl-1,3-benzothiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C16H13NO2S/c18-15(19)9-7-11-6-8-14-13(10-11)17-16(20-14)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,18,19) |

InChI Key |

NKOLMUVZDOHNNB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

52321-54-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-phenyl-5-benzothiazolepropanoic acid 2-phenyl-5-benzothiazolepropionic acid K 309 K-309 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Phenyl-5-benzothiazolepropionic acid with its analogs:

Key Observations :

- The benzothiazole core in the target compound introduces sulfur, enhancing lipophilicity (higher Log P) compared to the oxazole analog. This may improve membrane permeability but reduce aqueous solubility.

Key Observations :

- The benzothiazole moiety may enhance blood-brain barrier (BBB) penetration compared to the thiophenyl analog due to increased lipophilicity .

- The thioether group in 2-Phenylthio-5-propionylphenylacetic acid could lead to faster metabolic clearance via oxidation, whereas the fused benzothiazole ring in the target compound may confer greater stability .

Toxicity and Structural Alerts

- 2-Phenyloxazole-5-carboxylic acid: No PAINS (pan-assay interference compounds) or Brenk alerts reported, suggesting low promiscuity in bioassays .

Preparation Methods

Bromination of 2-(4-Methylphenyl)propionic Acid

The synthesis begins with the bromination of 2-(4-methylphenyl)propionic acid using HBr as a catalyst and bromine in ethyl acetate at 0–25°C. This step introduces a reactive bromomethyl group at the para position, achieving 79% yield after recrystallization from ethanol. Critical parameters include:

- Molar ratio : 1:1.2 (acid : Br₂)

- Temperature : 0°C (initial), 25°C (stirring)

- Purification : Ethyl acetate extraction followed by ethanol recrystallization

The brominated intermediate, 2-(4-(bromomethyl)phenyl)propionic acid, serves as the electrophilic partner in subsequent substitutions.

Thiol-Mediated Coupling with Benzothiazole Derivatives

Benzothiazole-thiol nucleophiles react with the brominated propionic acid under reflux in acetone (40°C, 12 h). For example:

- Benzothiazole-2-thiol : Yields 81% of 3-[(E)-1,3-benzothiazol-2-yldiazenyl]-4-imino-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-2-one

- 6-Ethoxybenzothiazole-2-thiol : Extends reaction time to 18 h but maintains 78% yield

Key factors influencing selectivity:

- Solvent polarity : Acetone enhances nucleophilicity of thiolate ions

- Base selection : Sodium carbonate neutralizes HBr byproducts

Condensation Strategies for Benzothiazole Ring Formation

O-Phenylenediamine and Aldehyde Condensation

A solvent-free method employs o-phenylenediamine and 4-chlorobenzaldehyde with PVP-trifluoromethanesulfonic acid (PVP-TfOH) catalyst (70°C, 6 min):

- Catalyst loading : 0.2 g per mmol substrate

- Oxidant : H₂O₂ (30%, 3 mmol) facilitates imine-to-benzothiazole oxidation

- Yield : 95% for 2-(4-chlorophenyl)-1H-benzimidazole

While optimized for benzimidazoles, this approach adapts to benzothiazoles by substituting o-aminothiophenol for o-phenylenediamine.

Polyphosphoric Acid-Mediated Cyclization

Early methods used polyphosphoric acid (PPA) to condense 1,2-diaminobenzenes with benzoic acids at 130°C. For benzothiazoles:

- Substrate : 2-aminobenzenethiol + phenylacetic acid

- Reaction time : 3–5 h

- Yield : 68–72% after sulfonation

Limitations include harsh conditions and multiple reprecipitations (3–5×) to achieve cosmetic-grade purity.

Oxidative Purification and Functionalization

Potassium Permanganate Oxidation

Post-synthetic oxidation with KMnO₄ (1–2 g/mol) removes colored impurities, particularly in sulfonated derivatives:

Hydrogen Peroxide-Assisted Cyclization

H₂O₂ (30%) accelerates benzothiazole ring closure during condensation, reducing reaction times from 15 h to 6 min. Mechanism involves:

Comparative Analysis of Synthetic Methods

Spectroscopic Characterization and Validation

FT-IR Analysis

NMR Spectral Data

¹H-NMR (DMSO-d₆) :

¹³C-NMR :

Industrial-Scale Considerations

Solvent-Free Protocols

PVP-TfOH-catalyzed reactions eliminate solvent costs and reduce waste, with energy inputs of 70°C vs. 130°C in PPA methods.

Catalyst Reusability

PVP-TfOH retains 92% activity after five cycles, compared to single-use KMnO₄ in oxidation steps.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-phenyl-5-benzothiazolepropionic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl-substituted benzothiazole derivatives typically employs Friedel-Crafts acylation or condensation reactions. For example, Friedel-Crafts acylation using succinic anhydride and AlCl₃ in dichloromethane (DCM) or nitrobenzene has been effective for structurally analogous compounds like 4-phenylbenzoyl-propionic acid . Solvent choice significantly impacts reaction efficiency: polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution, while DCM simplifies purification. Catalyst loading (e.g., 1.2–1.5 equiv AlCl₃) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm the benzothiazole-propionic acid backbone.

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.3% acceptable).

- Example Data Table :

| Technique | Key Signals/Data Points | Purpose |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.8–3.2 (propionic CH₂), δ 7.5–8.1 (benzothiazole) | Confirm backbone structure |

| FT-IR | 1685 cm⁻¹ (C=O) | Carboxylic acid verification |

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and compare pre-/post-exposure UV-Vis spectra.

- Humidity Control : Store at 75% relative humidity; track hydrolysis via loss of carboxylic acid IR signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) often arise from conformational isomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.

- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) coupled with MD simulations can model interactions. For example, studies on benzothiazole-triazole analogs used Glide SP scoring to identify hydrogen bonds between the carboxylic acid group and kinase active sites (e.g., EGFR-TK) . Key parameters:

- Docking Grid : Define a 20 ų box centered on the binding pocket.

- Post-Docking Analysis : Calculate binding free energies (MM-GBSA) and validate with in vitro assays.

Q. How do solvent polarity and proticity affect the regioselectivity of benzothiazolepropionic acid synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclocondensation reactions, favoring benzothiazole ring formation. In contrast, protic solvents (e.g., ethanol) may protonate intermediates, leading to side products like open-chain thioamides. For example, nitrobenzene enhanced regioselectivity (>85%) in Friedel-Crafts syntheses of biphenyl analogs .

Q. What alternative synthetic routes exist for this compound under solvent-free conditions?

- Methodological Answer : Mechanochemical ball milling with AlCl₃ as a catalyst has been used for solvent-free acylation of biphenyl derivatives. This method reduces reaction time (2–4 hrs vs. 24 hrs) and improves atom economy (~90% yield) .

Q. How can oxidative degradation pathways of this compound be systematically analyzed?

- Methodological Answer : Use LC-MS/MS to identify degradation products. For example, exposure to H₂O₂ or ozone generates sulfoxide and sulfone derivatives. Quantify pathways using kinetic modeling (e.g., pseudo-first-order rate constants) and correlate with environmental factors (pH, light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.